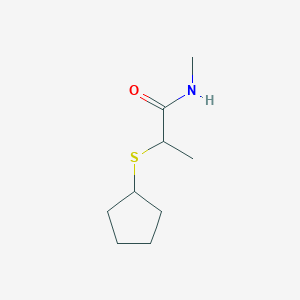
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide, also known as MMMP, is a chemical compound that has been widely used in scientific research. It is a synthetic analog of the natural alkaloid mitragynine, which is found in the leaves of the Mitragyna speciosa tree. MMMP has been studied for its potential therapeutic effects, particularly in the areas of pain relief and addiction treatment.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is not yet fully understood, but it is believed to act on the mu-opioid receptors in the brain and spinal cord. This results in the activation of the body's natural pain relief system, leading to a reduction in pain perception. N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide also appears to have an effect on the serotonin and norepinephrine systems, which may contribute to its antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including pain relief, sedation, and mood enhancement. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide in lab experiments is its relatively low toxicity compared to other opioids. It also has a longer half-life than many other opioids, which may make it more suitable for certain types of experiments. However, N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is still a relatively new compound, and more research is needed to fully understand its potential advantages and limitations.
Future Directions
There are many potential future directions for research on N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide. Some possible areas of study include its effects on different types of pain, its potential as an addiction treatment, and its effects on the immune system. More research is also needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide and its potential side effects. Overall, N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is a promising compound with many potential applications in the field of pharmacology.
Synthesis Methods
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of mitragynine with 4-methoxybenzaldehyde and methylpyrrole-2-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has been studied extensively in the field of pharmacology, particularly for its potential as a pain reliever and addiction treatment. It has been shown to have similar effects to opioids, but with a lower risk of dependence and addiction. N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has also been studied for its potential as an antidepressant and anti-anxiety agent, as well as for its effects on the immune system.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-11-3-5-15(19)16-6-4-12-20(16)17(21)18-13-7-9-14(22-2)10-8-13/h3,5,7-11,16H,4,6,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXQJFBDNVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)

![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![1-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7516116.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![N,N-dimethyl-5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7516168.png)
![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)
